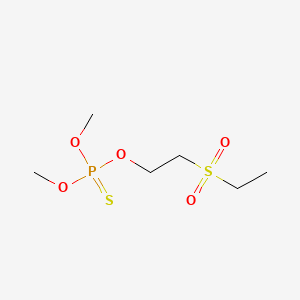
Benzenediazonium, 4-methoxy-, chloride
Descripción general
Descripción
Benzenediazonium, 4-methoxy-, chloride, also known as 4-methoxybenzenediazonium chloride, is an organic compound that belongs to the diazonium salt family. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring with a methoxy group (-OCH₃) at the para position. This compound is widely used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-methoxy-, chloride is typically synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
4-Methoxyaniline+HNO2+HCl→4-Methoxybenzenediazonium chloride+2H2O
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition. The diazonium salt is often used immediately after synthesis due to its instability at higher temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 4-methoxy-, chloride undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions.
Substitution Reactions: The diazonium group can be replaced by other functional groups such as halides, hydroxyl, and cyano groups. .
Coupling Reactions: This compound can react with phenols, naphthols, and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Coupling: Sodium hydroxide (NaOH) and phenol or aniline derivatives are used in coupling reactions.
Reduction: Reducing agents such as hypophosphorous acid (H₃PO₂) are used to replace the diazonium group with hydrogen.
Major Products
Substitution: Chlorobenzene, bromobenzene, iodobenzene, and benzonitrile.
Coupling: Azo dyes such as p-hydroxyazobenzene and p-aminoazobenzene.
Reduction: Aniline derivatives.
Aplicaciones Científicas De Investigación
Benzenediazonium, 4-methoxy-, chloride has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including azo dyes, pharmaceuticals, and agrochemicals.
Material Science: It is employed in the functionalization of materials such as single-wall carbon nanotubes.
Biological Research: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 4-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling and substitution, to form new compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles to form stable products .
Comparación Con Compuestos Similares
Benzenediazonium, 4-methoxy-, chloride is part of the broader class of diazonium compounds, which share the general formula R-N₂⁺X⁻, where R is an organic group and X is an anion . Similar compounds include:
Benzenediazonium chloride: Lacks the methoxy group, making it less reactive in certain coupling reactions.
4-Chlorobenzenediazonium chloride: Contains a chlorine atom instead of a methoxy group, affecting its reactivity and applications.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which significantly alters its reactivity and stability.
This compound is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic substitution and coupling reactions, making it particularly useful in the synthesis of azo dyes and other organic compounds.
Propiedades
IUPAC Name |
4-methoxybenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUUPPXJWVTHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474018 | |
| Record name | Benzenediazonium, 4-methoxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-59-2 | |
| Record name | 4-Methoxybenzenediazonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-methoxy-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)






